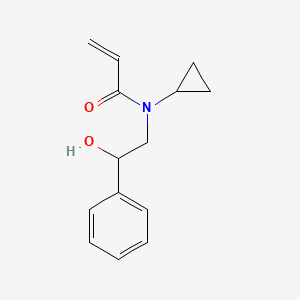

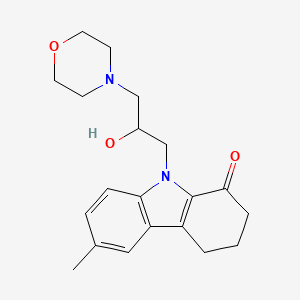

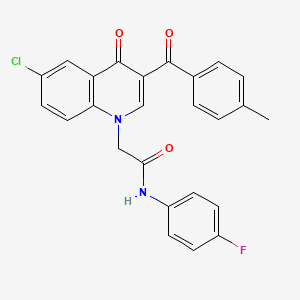

![molecular formula C24H25ClN2O3 B2362751 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898418-23-0](/img/structure/B2362751.png)

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O3 and its molecular weight is 424.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

A series of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including the one , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Specifically, certain derivatives exhibited notable anticonvulsant activities in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. In addition, these compounds also demonstrated antimicrobial activities against certain bacteria and fungi, indicating their potential application in the treatment of infections and seizures (Aytemir, Çalış, & Özalp, 2004).

Crystal Structure and Antimicrobial Activity

Another study explored the synthesis of a related compound and investigated its crystal structure and antimicrobial activity. The molecule exhibited favorable antimicrobial activities, comparable to reference antimicrobial agents, and was subjected to molecular docking analysis, indicating its potential application in developing novel antimicrobial agents (Okasha et al., 2022).

Pharmacological and Binding Affinity Studies

Research has also been conducted on the pharmacological activity and binding affinity of derivatives of this compound for certain receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was studied as a potent and selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational stability and pharmacophore models for CB1 receptor ligands, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).

Genotoxicity Studies

Another derivative, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was examined for its genotoxicity potential, especially in the context of its use as a 5-HT2C agonist in treating obesity. The study highlighted the importance of metabolic activation in assessing the safety of pharmacological compounds, paving the way for safer drug development (Kalgutkar et al., 2007).

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety are known to interact with various receptors, including theD4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric disorders.

Mode of Action

Compounds with a similar structure, such as those containing a piperazine ring, are known to modulate the pharmacokinetic properties of a drug substance . They can interact with their targets, causing conformational changes that can lead to various downstream effects.

Biochemical Pathways

It’s worth noting that compounds with a piperazine ring can affect a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds can also be components in potential treatments for Parkinson’s and Alzheimer’s disease .

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption and distribution profiles, efficient metabolism, and effective excretion, contributing to its bioavailability.

Result of Action

Compounds with a similar structure have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Properties

IUPAC Name |

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3/c1-18-4-2-5-19(12-18)16-30-24-17-29-22(14-23(24)28)15-26-8-10-27(11-9-26)21-7-3-6-20(25)13-21/h2-7,12-14,17H,8-11,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNREAAZEBGCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

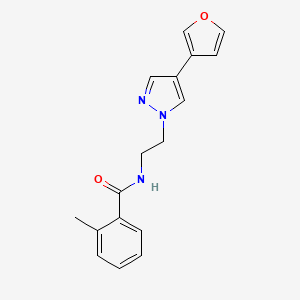

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)

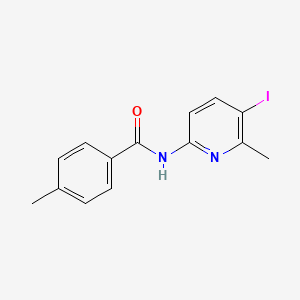

![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)

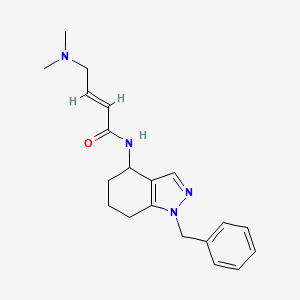

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)

![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)